3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Thiadiazole Moiety: This step involves the reaction of the quinazolinone intermediate with a thiadiazole derivative under appropriate conditions.
Formation of the Propanamide Linker: The final step involves the coupling of the quinazolinone-thiadiazole intermediate with a propanamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions that are scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl group in the quinazolinone ring.
Substitution: Various substitution reactions can be performed on the quinazolinone and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone and thiadiazole moieties may interact with different biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Thiadiazole Derivatives: Compounds with similar thiadiazole structures.
Uniqueness
The uniqueness of 3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its combined quinazolinone and thiadiazole moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H11N5O2S |
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Molecular Weight |
301.33 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H11N5O2S/c19-11(16-13-17-15-8-21-13)5-6-18-7-14-10-4-2-1-3-9(10)12(18)20/h1-4,7-8H,5-6H2,(H,16,17,19) |
InChI Key |
JJTDILNIRWHULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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